molecular formula C8H12N4O5 B12373716 1-[(2S,3R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide

1-[(2S,3R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide

Cat. No.: B12373716
M. Wt: 244.20 g/mol
InChI Key: IWUCXVSUMQZMFG-SRDFOJPMSA-N
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Description

1-[(2S,3R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide is a synthetic compound that belongs to the class of nucleoside analogs It is characterized by the presence of a triazole ring attached to a sugar moiety

Preparation Methods

The synthesis of 1-[(2S,3R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Formation of the Sugar Moiety: The sugar moiety, 3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl, is synthesized through a series of reactions starting from a suitable carbohydrate precursor.

    Attachment of the Triazole Ring: The triazole ring is introduced through a cyclization reaction involving appropriate precursors.

    Coupling Reaction: The sugar moiety and the triazole ring are coupled together using a suitable coupling agent under controlled conditions to form the final compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[(2S,3R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triazole ring can undergo reduction under specific conditions to form dihydrotriazole derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2S,3R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biochemical pathways involving nucleosides.

    Medicine: It has potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.

    Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 1-[(2S,3R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide involves its incorporation into nucleic acids, leading to the inhibition of nucleic acid synthesis. This compound targets enzymes involved in DNA and RNA synthesis, thereby exerting its antiviral and anticancer effects. The specific molecular pathways affected depend on the type of virus or cancer cell being targeted.

Comparison with Similar Compounds

1-[(2S,3R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide can be compared with other nucleoside analogs such as:

    Acyclovir: Used primarily as an antiviral agent.

    Gemcitabine: Used as an anticancer agent.

    Zidovudine: Used in the treatment of HIV.

The uniqueness of this compound lies in its specific triazole ring structure, which imparts distinct chemical and biological properties compared to other nucleoside analogs.

Properties

Molecular Formula

C8H12N4O5

Molecular Weight

244.20 g/mol

IUPAC Name

1-[(2S,3R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4?,5+,8-/m0/s1

InChI Key

IWUCXVSUMQZMFG-SRDFOJPMSA-N

Isomeric SMILES

C1=NC(=NN1[C@@H]2[C@@H](C([C@@H](O2)CO)O)O)C(=O)N

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N

Origin of Product

United States

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